Cas no 1353972-66-3 (2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid)
2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- {4-[(Tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
- 2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid
- AM93801
- {4-[(tert-Butoxycarbonylcyclopropylamino)methyl]piperidin-1-yl}acetic acid
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- Inchi: 1S/C16H28N2O4/c1-16(2,3)22-15(21)18(13-4-5-13)10-12-6-8-17(9-7-12)11-14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)
- InChI Key: KITZVGBQSHKBEF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N(CC1CCN(CC(=O)O)CC1)C1CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 407
- Topological Polar Surface Area: 70.1
2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 083565-500mg |
4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid |
1353972-66-3 | 500mg |
£694.00 | 2022-03-01 | ||
| TRC | T196865-125mg |
2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid |
1353972-66-3 | 125mg |
$ 665.00 | 2022-06-03 | ||
| TRC | T196865-250mg |
2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid |
1353972-66-3 | 250mg |
$ 1110.00 | 2022-06-03 | ||
| Chemenu | CM497320-1g |
2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)aceticacid |
1353972-66-3 | 97% | 1g |
$1378 | 2022-09-03 |
2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid
Introduction to 2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic Acid and Its Significance in Modern Chemical Biology
2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid, identified by its CAS number 1353972-66-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug discovery and the development of novel therapeutic agents. The intricate architecture of this compound, featuring a piperidine core linked to a cyclopropylamine moiety and a tert-butoxycarbonyl group, suggests a multifaceted role in biochemical interactions.
The piperidine moiety is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates. In particular, piperidine derivatives have been extensively explored for their utility in the development of central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory medications. The presence of the cyclopropylamine group further complicates the structural landscape of this compound, introducing unique electronic and steric properties that may influence its biological activity. This substitution pattern is particularly intriguing as it combines the rigidity of the cyclopropyl ring with the nucleophilic character of the amine functionality.
The tert-butoxycarbonyl (Boc) protecting group is another key feature of this molecule. Boc groups are widely used in peptide synthesis and medicinal chemistry to protect amine functionalities during synthetic procedures. However, beyond their synthetic utility, Boc groups can also influence the pharmacokinetic properties of drug candidates by affecting solubility and metabolic stability. The incorporation of a Boc group in this compound suggests that it may be involved in the synthesis of more complex molecules or may itself exhibit pharmacological activity.
The carboxylic acid terminus at the end of the molecular chain provides another potential site for biological interaction. Carboxylic acids are versatile functional groups that can participate in hydrogen bonding, forming ionic interactions with various biological targets. This feature makes them valuable in designing molecules that require specific binding affinities to biological receptors or enzymes. The overall structure of 2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid thus positions it as a promising candidate for further investigation in drug discovery pipelines.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential lead compounds for various therapeutic applications. In particular, virtual screening techniques have been used to evaluate the binding affinity of this compound to target proteins involved in diseases such as cancer, inflammation, and neurodegeneration. Preliminary simulations suggest that the piperidine-cyclopropylamine scaffold may interact with specific amino acid residues in these targets, potentially modulating their function.
The synthesis of 2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. Techniques such as nucleophilic substitution, condensation reactions, and protection-deprotection strategies have been employed to construct the desired molecular framework. The successful synthesis of this compound not only demonstrates the synthetic prowess of modern chemistry but also opens up avenues for further derivatization and functionalization.
In conclusion, 2-(4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)piperidin-1-yl)acetic acid (CAS no 1353972-66-3) is a structurally complex and biologically relevant molecule with potential applications in pharmaceutical research. Its unique combination of pharmacophoric elements—piperidine, cyclopropylamine, and tert-butoxycarbonyl—makes it an attractive candidate for further investigation into drug discovery and development. As computational methods continue to evolve, our ability to predict and validate the biological activity of such compounds will only improve, paving the way for novel therapeutic interventions.
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